

Part 1: Physicochemical & Structural Profiling

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Compound of Interest

Compound Name: 3-Bromo-4-chloro-5-nitrotoluene

CAS No.: 89642-18-2

Cat. No.: B3298172

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The utility of 89642-18-2 lies in the electronic and steric interplay of its substituents. The electron-withdrawing nitro group deactivates the aromatic ring, making it highly stable against unwanted electrophilic attacks during downstream processing. Meanwhile, the methyl group provides a critical handle for benzylic functionalization.

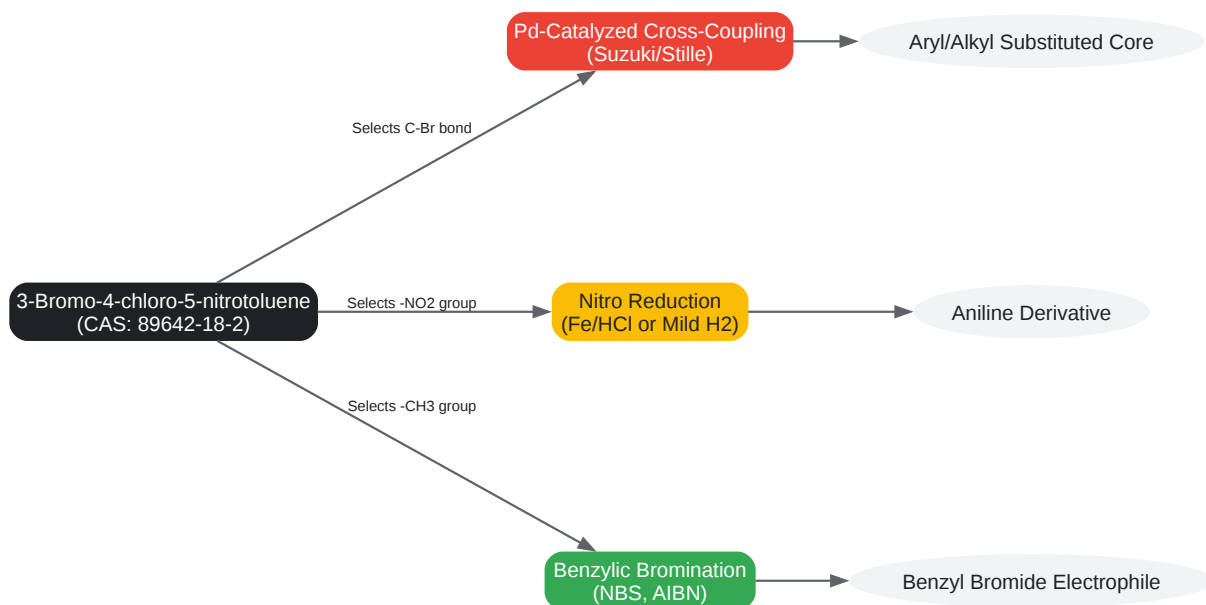
Table 1: Physicochemical Properties of **3-Bromo-4-chloro-5-nitrotoluene**

Property	Value
CAS Number	89642-18-2[1][3]
IUPAC Name	1-Bromo-2-chloro-5-methyl-3-nitrobenzene
Molecular Formula	C7H5BrClNO2[1]
Molecular Weight	250.48 g/mol [1]
Reactive Sites	C-Br, C-Cl, -NO2, -CH3
Physical State	Solid (typically crystalline)

Part 2: Orthogonal Reactivity & Site-Selective Functionalization

In complex drug development, the ability to selectively modify one site on a molecule without the exhaustive use of protecting groups is paramount. **3-Bromo-4-chloro-5-nitrotoluene** is a textbook example of orthogonal reactivity, driven by strict thermodynamic and kinetic causalities:

- **C-Br vs. C-Cl Chemoselectivity:** The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs exclusively at the C-Br bond at lower temperatures (typically 60-80°C), leaving the C-Cl bond intact for subsequent, more forcing transformations.
- **Benzylic C-H Activation:** The methyl group, activated by the aromatic ring, is highly susceptible to radical bromination (Wohl-Ziegler reaction). The presence of the meta-nitro group slightly retards the reaction due to electron withdrawal, but this actually increases the selectivity for mono-bromination over di-bromination.
- **Nitro Reduction:** The -NO₂ group can be chemoselectively reduced to an aniline using mild conditions (e.g., Iron powder and ammonium chloride) that do not cleave the sensitive C-Br or C-Cl bonds, avoiding standard Pd/C hydrogenation which would cause unwanted dehalogenation.



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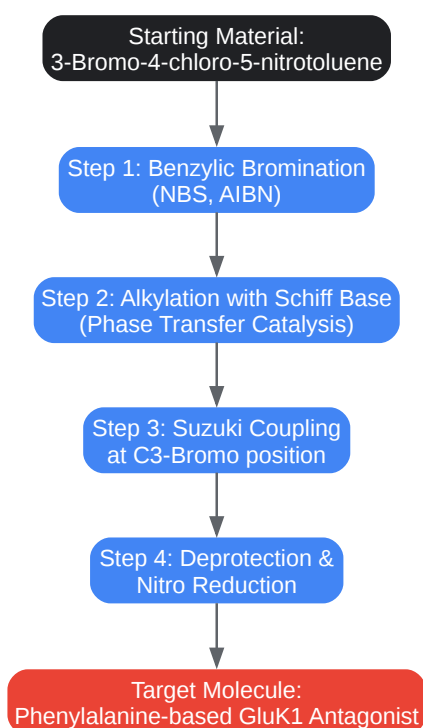
Orthogonal functionalization pathways of **3-Bromo-4-chloro-5-nitrotoluene**.

Part 3: Application in Medicinal Chemistry (Kainate Receptor Ligands)

A landmark application of **3-Bromo-4-chloro-5-nitrotoluene** is its use as a core building block in the design of novel phenylalanine-based amino acids targeting ionotropic glutamate receptors, specifically kainate receptors (GluK1-GluK3)[1][2].

According to [2], the development of selective GluK1 antagonists requires precise spatial arrangement of hydrophobic and hydrogen-bonding elements to fit the GluK1 ligand-binding domain (LBD)[2]. The researchers utilized 89642-18-2 to construct carboxyaryl-substituted phenylalanines[2].

Mechanistic Rationale: The methyl group of 89642-18-2 was converted to a benzyl bromide, which was then used to alkylate a glycine Schiff base, forming the unnatural amino acid backbone. The orthogonal C-Br bond was subsequently utilized in a Suzuki coupling to introduce various carboxyaryl groups. The resulting compounds exhibited single-digit micromolar affinity for GluK1 receptors (K_i values in the range of 4.9-7.5 μM)[2]. This demonstrates how the rigid, multi-substituted aromatic core of 89642-18-2 perfectly vectors the pharmacophores into the receptor's binding pocket[2].



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Synthetic workflow from CAS 89642-18-2 to GluK1 antagonist phenylalanines.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols leverage the inherent electronic properties of the scaffold to guarantee chemoselectivity without the need for exhaustive optimization.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)

Objective: Couple an aryl boronic acid exclusively at the C3 position, preserving the C4-Cl and C5-NO₂ groups. Causality: Pd(dppf)Cl₂ is selected as the catalyst. The bidentate dppf ligand creates a sterically demanding and electron-rich Pd center that rapidly undergoes oxidative addition with the weaker C-Br bond, but is too bulky to activate the adjacent, stronger C-Cl bond under mild heating.

- Preparation: In an oven-dried Schlenk flask under argon, charge **3-Bromo-4-chloro-5-nitrotoluene** (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
- Solvent & Base Setup: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M concentration). Note: The biphasic system ensures dissolution of both organic and inorganic components, while K₂CO₃ is a mild base that facilitates transmetalation without hydrolyzing the nitro group.
- Reaction Execution: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS. The reaction self-limits at mono-coupling due to the high activation energy required to break the remaining C-Cl bond.
- Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography.

Protocol 2: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the C1-methyl group to a benzyl bromide for subsequent amino acid synthesis. Causality: AIBN homolytically cleaves under heat/light, initiating a radical chain reaction. The succinimidyl radical abstracts a benzylic hydrogen, creating a carbon-centered radical stabilized by the aromatic ring, which then reacts with Br₂ (generated in situ from NBS) to form the product.

- Preparation: Dissolve **3-Bromo-4-chloro-5-nitrotoluene** (1.0 equiv) in anhydrous trifluorotoluene (a greener alternative to CCl₄).
- Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv).
- Initiation: Heat to reflux (approx. 100°C) under a halogen sunlamp for 3 hours.
- Isolation: Cool the reaction to 0°C. Filter off the succinimide byproduct (which precipitates out of the halogenated solvent) and concentrate the filtrate under reduced pressure to yield the benzyl bromide intermediate.

References

- Szymańska E, Chałupnik P, Szczepańska K, Cuñado Moral AM, Pickering DS, Nielsen B, Johansen TN, Kieć-Kononowicz K. "Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands." *Bioorganic & Medicinal Chemistry Letters*. 2016 Nov 15;26(22):5568-5572. URL:[[Link](#)]

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Sources

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- [2. Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. 89642-18-2|3-Bromo-4-chloro-5-nitrotoluene|BLD Pharm \[bldpharm.com\]](#)
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